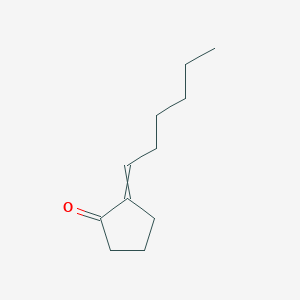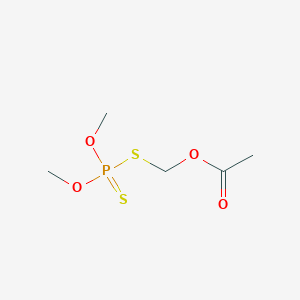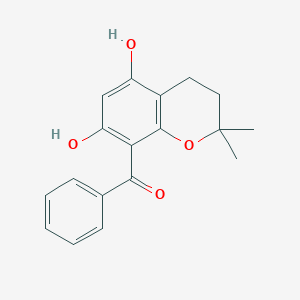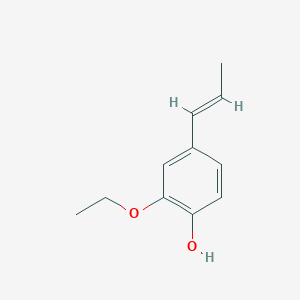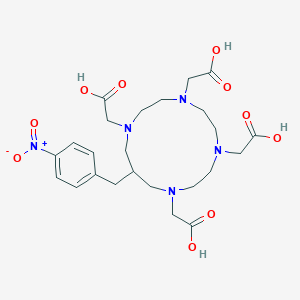
12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid (NB-DOTA) is a chelator used in biomedical research. It is a macrocyclic ligand that can bind to metal ions, particularly radioactive isotopes, and is used in the development of radiopharmaceuticals for imaging and therapy.
Wirkmechanismus
12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid acts as a chelator by binding to metal ions, particularly radioactive isotopes, and forming stable complexes. These complexes can then be used for imaging or therapy, depending on the properties of the metal ion and the specific application.
Biochemische Und Physiologische Effekte
12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid is generally considered to be biocompatible and non-toxic. However, it can interact with endogenous metal ions, particularly calcium, and potentially interfere with cellular processes. This can be mitigated by careful selection of the metal ion and the specific application.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid as a chelator for radiopharmaceuticals offers several advantages in biomedical research. It allows for the targeted delivery of radioisotopes to specific tissues and cells, enabling precise imaging and therapy. However, the synthesis of 12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid and its derivatives can be complex and time-consuming, and the stability of the metal complexes can be affected by various factors, including pH and temperature.
Zukünftige Richtungen
Future research on 12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid and its derivatives is likely to focus on developing new radiopharmaceuticals for specific applications, including targeted cancer therapy and neuroimaging. This may involve the development of new metal complexes or modifications to the 12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid ligand itself to improve stability and targeting. Additionally, research may focus on the development of new synthetic methods for 12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid and its derivatives to improve efficiency and scalability.
Synthesemethoden
The synthesis of 12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid involves a series of chemical reactions starting with the cyclization of a diamine precursor. The cyclization reaction is followed by the introduction of carboxylic acid groups, which are then activated for the attachment of the nitrobenzyl group. The final product is purified by chromatography and characterized by spectroscopy.
Wissenschaftliche Forschungsanwendungen
12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid is widely used in nuclear medicine for the development of radiopharmaceuticals. It is used as a chelator for various radioactive isotopes, including gallium-68, indium-111, and yttrium-90. These radiopharmaceuticals are used for imaging and therapy in the diagnosis and treatment of various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
128924-91-4 |
|---|---|
Produktname |
12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid |
Molekularformel |
C24H35N5O10 |
Molekulargewicht |
553.6 g/mol |
IUPAC-Name |
2-[1,7,10-tris(carboxymethyl)-12-[(4-nitrophenyl)methyl]-1,4,7,10-tetrazacyclotridec-4-yl]acetic acid |
InChI |
InChI=1S/C24H35N5O10/c30-21(31)14-25-5-6-26(15-22(32)33)8-10-28(17-24(36)37)13-19(12-27(9-7-25)16-23(34)35)11-18-1-3-20(4-2-18)29(38)39/h1-4,19H,5-17H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37) |
InChI-Schlüssel |
YKFLNSYWPDARTR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(CC(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)CC(=O)O |
Kanonische SMILES |
C1CN(CCN(CC(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)CC(=O)O |
Andere CAS-Nummern |
128924-91-4 |
Synonyme |
12-(4-nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid 12-NBTCTA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



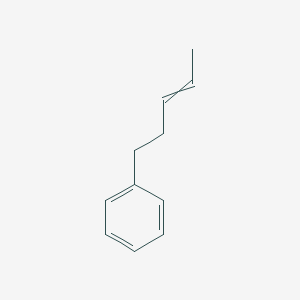
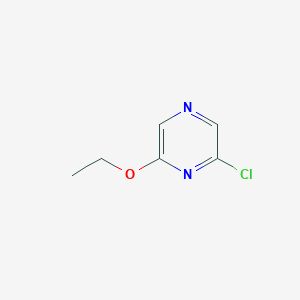
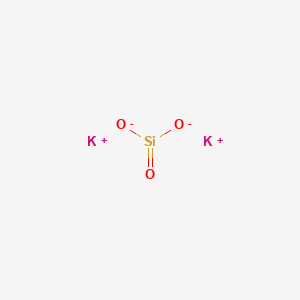
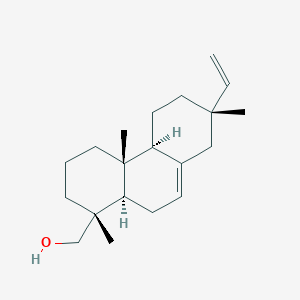
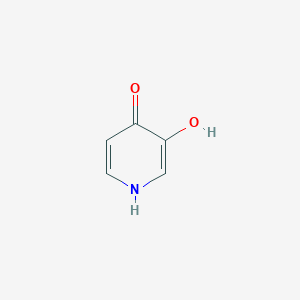
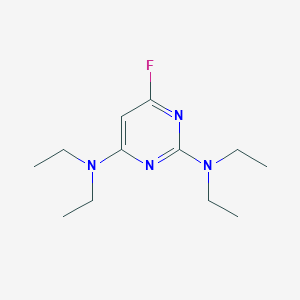
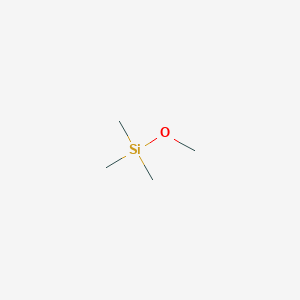
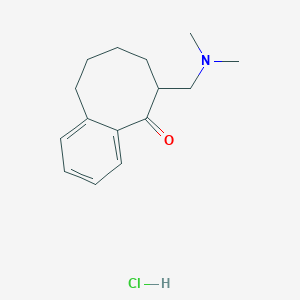
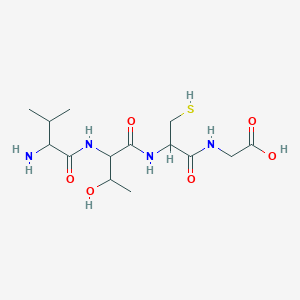
![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)
